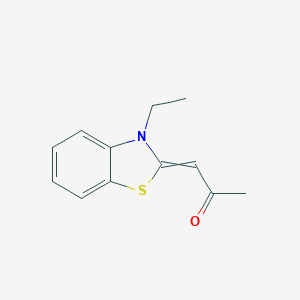

2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-

Description

"2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-" is a benzothiazole-derived compound characterized by a ketone group (propanone) and a 3-ethyl-substituted benzothiazolylidene moiety. These derivatives are notable for their roles as dual inhibitors of kinases DYRK1A and CLK1, which are implicated in neurodegenerative diseases and cancer . The benzothiazolylidene core contributes to planar aromaticity, enabling interactions with kinase ATP-binding pockets, while the ethyl and ketone groups influence solubility and redox properties .

Properties

CAS No. |

13861-37-5 |

|---|---|

Molecular Formula |

C12H13NOS |

Molecular Weight |

219.30 g/mol |

IUPAC Name |

(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-one |

InChI |

InChI=1S/C12H13NOS/c1-3-13-10-6-4-5-7-11(10)15-12(13)8-9(2)14/h4-8H,3H2,1-2H3/b12-8- |

InChI Key |

ZAQJHSAPJIMKAM-WQLSENKSSA-N |

SMILES |

CCN1C2=CC=CC=C2SC1=CC(=O)C |

Isomeric SMILES |

CCN\1C2=CC=CC=C2S/C1=C\C(=O)C |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC(=O)C |

Other CAS No. |

13861-37-5 |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a widely used method for synthesizing α,β-unsaturated carbonyl compounds. For 2-propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-, this reaction involves the base-catalyzed condensation of 3-ethyl-2(3H)-benzothiazolone with a propanone derivative (e.g., acetylacetone). The mechanism proceeds via deprotonation of the active methylene group in the propanone precursor, followed by nucleophilic attack on the benzothiazolone’s carbonyl carbon. Subsequent elimination of water yields the conjugated system1.

Reaction Conditions :

-

Catalyst : Piperidine or ammonium acetate.

-

Solvent : Anhydrous ethanol or toluene.

-

Temperature : Reflux (78–110°C).

-

Time : 4–6 hours.

Yield : 60–75%, depending on the electron-withdrawing groups on the benzothiazolone ring.

Optimization Strategies

-

Anhydrous Conditions : Moisture leads to hydrolysis of intermediates, reducing yield. Molecular sieves (3Å) are often added to absorb water.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may complicate purification.

Catalytic Methods Using Polymer-Supported Systems

Polyethylene Glycol (PEG)-Grafted Iodine Acetate

A study demonstrated that PEG-grafted iodine acetate enhances reaction efficiency by stabilizing the transition state through hydrogen bonding. The catalyst facilitates the condensation of 3-ethyl-2(3H)-benzothiazolone with propanone derivatives under mild conditions1.

Reaction Parameters :

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% |

| Temperature | 25–40°C |

| Time | 30–60 minutes |

| Yield | 82–89% |

Advantages :

-

Short reaction time.

-

Easy catalyst recovery via filtration.

Multi-Step Synthesis via Tosylation and Cyclization

Synthetic Route from the Royal Society of Chemistry

A published method involves a three-step synthesis starting with 2-(methylthio)-benzothiazole:

-

Tosylation : Reaction with methyl p-toluenesulfonate at 130°C forms 3-methyl-2-(methylthio)-benzothiazolium tosylate.

-

Cyanoacetylation : Treatment with cyanoacetic acid in pyridine yields 2-(3-methyl-2(3H)-benzothiazolylidene)acetonitrile.

-

Formylation : Phosphorus oxychloride in DMF introduces the formyl group, followed by condensation with propanone.

Key Data :

-

Overall Yield : 33% after formylation.

-

Critical Step : Formylation requires strict temperature control (90°C) to avoid side reactions.

Photochemical Isomerization for (E)-Configuration Control

Light-Induced Isomerization

The (E)-isomer of 2-propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-, is thermodynamically favored. Photochemical methods using UV light (λ = 365 nm) promote isomerization from the (Z)-form, achieving >95% (E)-configuration purity1.

Conditions :

-

Solvent : Dichloromethane.

-

Light Source : Medium-pressure mercury lamp.

-

Time : 2–4 hours.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated benzothiazole derivatives.

Scientific Research Applications

Overview

2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- is a unique organic compound that combines a ketone and a benzothiazole moiety. Its molecular formula is C12H13NOS, and it has garnered attention for its diverse applications in chemistry, biology, and industry. This article delves into its synthesis, properties, and significant applications across various scientific fields.

Chemistry

2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions such as oxidation, reduction, and electrophilic substitution. This versatility makes it valuable in synthetic organic chemistry.

Biology

The compound is being investigated as a fluorescent probe due to its electronic properties that allow it to interact with biological systems. Its ability to intercalate with DNA suggests potential applications in cancer research, where it may act as an anticancer agent by generating reactive oxygen species that can induce cell death .

Medicine

Research has highlighted the antimicrobial and anticancer activities of this compound. Studies indicate that derivatives of benzothiazole compounds exhibit significant biological activity against various pathogens and cancer cell lines, making them candidates for drug development . The mechanism of action is thought to involve interaction with specific molecular targets such as enzymes or receptors.

Industry

In industrial applications, 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- is utilized in developing advanced materials like organic semiconductors and dyes. Its unique properties enhance the performance of these materials in electronic devices and coatings .

Case Studies

Several studies have documented the efficacy of benzothiazole derivatives in biological applications:

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of benzothiazole exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism involved apoptosis induction through ROS generation .

Case Study 2: Antimicrobial Properties

Research on benzothiazole compounds indicated strong antibacterial activity against Gram-positive bacteria. The findings suggest that the ethyl group enhances lipophilicity, improving membrane penetration and efficacy .

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their distinguishing features are summarized below:

Key Comparative Insights

Substituent Effects on Bioactivity: 5-Methoxy (TG003) vs. 5-Hydroxy (INDY): The methoxy group in TG003 enhances metabolic stability compared to the hydroxyl group in INDY, which may undergo oxidation to quinolinium salts with antioxidant properties . This substitution also improves TG003’s kinase inhibition potency (IC₅₀ values in nM range for CLK1) . Ethyl vs. Methyl (MKT-077): MKT-077’s 3-methyl substitution on the benzothiazole ring reduces steric hindrance, facilitating binding to Mortalin, a mitochondrial chaperone protein .

Molecular Weight and Solubility :

- Smaller analogs like TG003 (249.33 g/mol) exhibit better cell permeability than bulkier derivatives like NK 2341 (406.56 g/mol), which may limit bioavailability .

Target Specificity: Benzothiazolylidene derivatives with ketone groups (e.g., TG003, INDY) preferentially inhibit kinases, while those with thiazolidinone cores (e.g., MKT-077) target chaperone proteins like Mortalin .

Redox Properties: INDY and its prodrug ProINDY can undergo biooxidation to quinolinium salts, conferring dual kinase inhibition and antioxidant activity, a feature absent in non-oxidizable analogs like NK 2341 .

Biological Activity

2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-, also known by its CAS number 13861-37-5, is an organic compound that combines a ketone and a benzothiazole moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound suggest diverse mechanisms of action, which are crucial for its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NOS |

| Molecular Weight | 219.30 g/mol |

| IUPAC Name | (1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-one |

| CAS Number | 13861-37-5 |

| SMILES | CCN1C2=CC=CC=C2SC1=CC(=O)C |

Synthesis

The synthesis of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- typically involves the condensation of 3-ethyl-2(3H)-benzothiazolone with acetone under acidic or basic conditions. Common catalysts include p-toluenesulfonic acid or sodium hydroxide, followed by heating to reflux and product isolation via crystallization or chromatography.

Antimicrobial Properties

Research indicates that 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- exhibits significant antimicrobial activity. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells. This property has been explored in various studies focusing on its efficacy against bacteria and fungi.

Case Study:

A study conducted on the antimicrobial effects of this compound demonstrated that it inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The study highlighted the compound's potential as a natural preservative in food industries.

Anticancer Activity

The anticancer potential of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- has been attributed to its ability to intercalate with DNA, disrupting replication processes in cancer cells. This interaction leads to apoptosis through both intrinsic and extrinsic pathways.

Research Findings:

In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 20 to 50 µM, indicating potent cytotoxicity .

The biological activity of this compound is primarily mediated through:

- DNA Intercalation: The benzothiazole moiety intercalates into DNA, leading to structural alterations that inhibit replication.

- Reactive Oxygen Species Generation: Induction of oxidative stress contributes to microbial lethality and cancer cell apoptosis.

Comparison with Similar Compounds

The biological activity of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- can be compared with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Propanone, 1-(2-benzothiazolylidene) | Lacks ethyl group | Lower lipophilicity |

| 2-Propanone, 1-(3-methyl-2(3H)-benzothiazolylidene) | Contains a methyl group | Altered reactivity |

The presence of the ethyl group in 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- enhances its lipophilicity and potentially improves its biological activity compared to similar compounds.

Q & A

Basic: What are the recommended methods for synthesizing 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves condensation reactions between benzothiazole derivatives and ketones. For example, electrophilic attack of substituted benzothiazoles on 3-oxo-propionitriles under basic conditions, followed by cyclization, can yield the target compound . Optimization should focus on:

- Reagent stoichiometry: Ensure a 1:1 molar ratio of benzothiazole to ketone precursors to minimize side products.

- Catalysis: Use mild bases (e.g., triethylamine) to facilitate deprotonation without inducing decomposition.

- Temperature control: Reactions often proceed at 60–80°C to balance reaction rate and stability of intermediates.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective for isolating the product .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Answer:

- NMR spectroscopy: H and C NMR can confirm the presence of the benzothiazolylidene moiety (e.g., aromatic protons at δ 7.2–8.5 ppm) and the propanone backbone (carbonyl carbon at δ ~200 ppm) .

- X-ray crystallography: Resolves the stereochemistry of the benzothiazole ring and confirms the planar geometry of the conjugated system. Crystallization in ethanol/water mixtures yields diffraction-quality crystals .

- FT-IR: Peaks at 1680–1720 cm verify the ketone group, while 1550–1600 cm corresponds to C=N stretching in the benzothiazole ring .

Advanced: How can density functional theory (DFT) calculations elucidate the electronic properties of this compound?

Answer:

DFT studies (e.g., B3LYP/6-311++G(d,p)) can:

- Map electron density: Identify charge distribution in the benzothiazolylidene-propanone system, highlighting nucleophilic/electrophilic regions .

- Predict absorption spectra: Simulate UV-Vis transitions (e.g., π→π* in the benzothiazole ring) and compare with experimental data to validate computational models .

- Analyze frontier orbitals: HOMO-LUMO gaps (~3.5–4.0 eV) correlate with reactivity and photostability .

Advanced: How should researchers address contradictions in reported spectral data for this compound?

Answer:

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Standardized protocols: Use deuterated solvents (e.g., DMSO-d) and consistent concentration levels for NMR .

- Tautomer analysis: Investigate pH-dependent equilibria (e.g., enol-keto tautomerism) via variable-temperature NMR .

- High-purity validation: Combine HPLC (≥95% purity) with mass spectrometry to rule out contaminant interference .

Advanced: What experimental designs are suitable for studying its interaction with biological macromolecules?

Answer:

- Fluorescence quenching assays: Monitor binding to proteins (e.g., bovine serum albumin) via Stern-Volmer analysis to calculate binding constants () .

- Molecular docking: Use AutoDock Vina to predict binding modes with DNA or enzymes, validated by circular dichroism (CD) spectroscopy .

- Kinetic studies: Measure inhibition constants () via enzyme activity assays under varying substrate concentrations .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- Ventilation: Use fume hoods due to potential respiratory irritation from benzothiazole derivatives.

- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Waste disposal: Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

Advanced: How can researchers resolve low yields in large-scale synthesis?

Answer:

- Scale-up adjustments: Replace batch reactors with flow chemistry systems to improve heat/mass transfer .

- Catalyst screening: Test heterogeneous catalysts (e.g., zeolites) to enhance recyclability and reduce side reactions .

- Process analytics: Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.